Eledoisin is an endecapeptide, a peptide consisting of eleven amino acids, originally discovered and isolated from the salivary glands of two species of Mediterranean octopus, Eledone moschata and Eledone aldrovandi []. It belongs to the tachykinin family of neuropeptides, which are characterized by their ability to stimulate smooth muscle contraction and act as neurotransmitters [, , ]. Eledoisin shares a similar spectrum of biological activities with other tachykinins like substance P but differs in relative potencies in various pharmacological assays []. It is particularly known for its potent vasodilatory and hypotensive effects [, , , ].
Eledoisin is primarily sourced from the skin secretions of the octopus Eledone moschata. This peptide is notable for its potent vasodilatory effects and is often studied for its potential therapeutic applications in cardiovascular and neurological disorders.
Eledoisin belongs to the tachykinin family, which includes other peptides such as substance P and neurokinin A. These peptides are characterized by their ability to bind to neurokinin receptors, influencing various physiological responses.
The synthesis of eledoisin can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common technique. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support.
Eledoisin has a specific sequence of amino acids that contributes to its biological activity. The undecapeptide chain consists of 11 amino acids, with a notable structural conformation influenced by its environment.
Nuclear magnetic resonance (NMR) studies indicate that eledoisin adopts an extended conformation in aqueous solutions but transitions to a helical structure in lipid environments, such as dodecylphosphocholine micelles . This conformational flexibility is crucial for its interaction with receptors.
Eledoisin can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and biological activity.
Eledoisin exerts its effects primarily through binding to neurokinin receptors, particularly neurokinin-1 and neurokinin-2 receptors. This interaction triggers intracellular signaling cascades that mediate various physiological responses, including vasodilation and modulation of pain pathways.
Research indicates that eledoisin's binding affinity for neurokinin receptors is significant, leading to potent biological effects such as increased vascular permeability and smooth muscle contraction .
Eledoisin has several scientific uses:
Eledoisin was first isolated in 1962 from the posterior salivary glands of two Mediterranean cephalopod species: Eledone moschata (the musky octopus) and Eledone aldovandi [1] [10]. This discovery was part of Vittorio Erspamer's pioneering research on biogenic amines and peptidic substances in amphibian and invertebrate tissues. The isolation represented a significant milestone in neuropeptide research as it revealed that potent bioactive peptides existed in evolutionarily ancient mollusks, expanding the known taxonomic distribution of neuropeptides beyond vertebrates [1] [4]. The presence of such a potent vasoactive peptide in octopus salivary glands provided early evidence for the evolutionary conservation of neuropeptide systems and suggested specialized functions in invertebrate predation or defense mechanisms. Eledoisin's identification specifically in the posterior salivary glands highlighted the gland's dual role in digestion and chemical defense, with the peptide being secreted as a venomous component affecting vertebrate physiology [1] [6].
Table 1: Discovery Timeline of Key Tachykinins
Year | Peptide | Source Organism | Tissue Source | Significance |
---|---|---|---|---|
1931 | Substance P | Rabbit/Equine intestine | Brain/Intestine | First mammalian tachykinin identified |
1962 | Eledoisin | Eledone moschata (octopus) | Posterior salivary glands | First invertebrate tachykinin isolated |
1964 | Physalaemin | Physalaemus biligonigerus (frog) | Skin secretions | First amphibian tachykinin characterized |
Eledoisin played a pivotal role in defining the tachykinin peptide family through structural and functional comparisons with mammalian substance P (isolated in 1931 but sequenced in 1971) and amphibian physalaemin (1964). Researchers recognized that these peptides shared a conserved C-terminal sequence motif Phe-X-Gly-Leu-Met-NH₂, where "X" is either an aromatic (Phe, Tyr) or branched aliphatic (Val, Ile) residue [1] [2]. This structural homology defined the tachykinin family and distinguished it from other peptide classes. Eledoisin's sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂) provided the critical link between invertebrate and vertebrate tachykinins [1] [8].
Functionally, comparative studies revealed that despite their diverse origins, these peptides exhibited overlapping pharmacological profiles. Eledoisin, substance P, and physalaemin all demonstrated potent hypotensive effects, smooth muscle stimulation (especially in gastrointestinal and urinary systems), and the ability to induce salivary secretion [2] [7]. However, detailed receptor binding studies showed distinct potency rankings: in guinea pig pancreatic acini, physalaemin (EC₅₀ ≈ 2 nM) and substance P (EC₅₀ ≈ 5 nM) were more potent than eledoisin (EC₅₀ ≈ 300 nM) in stimulating amylase secretion, correlating with their receptor binding affinities [7]. In nociceptive reflex facilitation in rat spinal cord, the rank order was physalaemin ≥ substance P > eledoisin > neurokinin A, suggesting receptor subtype preferences [3].
Table 2: Structural and Functional Comparison of Early-Discovered Tachykinins
Parameter | Eledoisin | Substance P | Physalaemin |
---|---|---|---|
Source | Octopus salivary glands | Mammalian brain/gut | Frog skin secretions |
Full Sequence | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ |
Conserved C-Terminal | Phe-Ile-Gly-Leu-Met-NH₂ | Phe-Phe-Gly-Leu-Met-NH₂ | Phe-Tyr-Gly-Leu-Met-NH₂ |
Key Bioactivities | Vasodilation, smooth muscle contraction, salivation | Neurotransmission, pain facilitation, smooth muscle contraction | Hypotension, smooth muscle stimulation, salivation |
Relative Potency (Smooth Muscle) | High (especially in amphibian/avian tissues) | High in mammals | Highest in many systems |
Eledoisin was instrumental in establishing the concept of neuropeptide families and receptor subtypes. Pharmacological studies using eledoisin and its analogs revealed differential tissue responses that could not be explained by a single receptor type. This led to the hypothesis of multiple tachykinin receptors, eventually classified as NK₁, NK₂, and NK₃ [2] [6]. Eledoisin exhibited the highest affinity for what would later be termed NK₁-like receptors, though with distinct species-specific profiles. For example:
These studies demonstrated that eledoisin could discriminate between receptor subtypes based on its divergent N-terminal "address" domain (pGlu-Pro-Ser-Lys-Asp-Ala), while the conserved C-terminal (Phe-Ile-Gly-Leu-Met-NH₂) served as the "message" domain responsible for receptor activation [1] [2]. Eledoisin also contributed to understanding tachykinin signaling mechanisms. In toad intestine, it stimulated inositol monophosphate formation (EC₅₀ = 10.7 nM), indicating coupling to phospholipase C and calcium mobilization [6]. Phylogenetically, eledoisin-like peptides helped trace the evolution of tachykinin systems: while true tachykinins (like substance P) appear in chordates, structurally related "tachykinin-like peptides" (inv-TKs) exist in protostomes, including arthropods, annelids, and mollusks [2] [5]. However, eledoisin itself appears specialized for envenomation rather than neuronal signaling in its species of origin, contrasting with mammalian tachykinins [4] [6].
Table 3: Eledoisin's Role in Tachykinin Receptor Characterization
Receptor Aspect | Contribution of Eledoisin Studies | Key Findings |
---|---|---|
Binding Specificity | Radioligand development ([¹²⁵I]BH-bufokinin) in toad intestine | Single high-affinity site (KD 0.57 nM); NK₁-like rank order [6] |
Second Messenger Systems | Inositol phosphate assays in smooth muscle | Concentration-dependent IP₁ formation (EC₅₀ 10.7 nM) [6] |
Phylogenetic Distribution | Comparative studies across vertebrates/invertebrates | Identification of NK₁-like receptors in fish, amphibians, birds [6] |
Functional Selectivity | Smooth muscle contraction vs. neuronal excitation | Potent contractile agent in gut; weak nociceptive facilitator [3] [6] |
All Compounds Mentioned:Eledoisin, Substance P, Physalaemin, Neurokinin A (NKA), Neurokinin B (NKB), Kassinin, Neuropeptide K, Neuropeptide γ, [Arg³]substance P, Scyliorhinin I/II, OctTK-I/II, Bufokinin, Carassin, Senktide, Lom-TK, Ci-TK, Natalisin (NTLs), Inv-TKs, Tachykinin-Related Peptides (TKRPs/TRPs), Gastrin-Releasing Peptide (GRP), Neuromedin B, Litorin, Afamelanotide, Goserelin, Desmopressin, Caveolin-1 Scaffolding Domain Peptide (CSP).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7